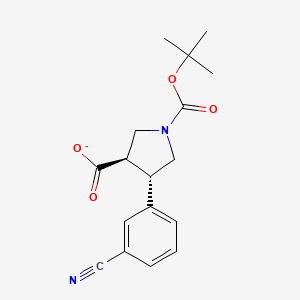

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid

Description

Boc-(±)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a trans-configuration across the pyrrolidine ring, and a 3-cyanophenyl substituent at the 4-position. The Boc group enhances stability during synthetic processes, while the trans-configuration imposes stereochemical constraints that influence molecular interactions. The 3-cyano substituent is electron-withdrawing, modulating electronic properties and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule inhibitors .

Properties

Molecular Formula |

C17H19N2O4- |

|---|---|

Molecular Weight |

315.34 g/mol |

IUPAC Name |

(3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/p-1/t13-,14+/m1/s1 |

InChI Key |

ZHFKFVXDOBTIEP-KGLIPLIRSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC(=C2)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of Pyrrolidine Intermediates

A common approach involves reacting trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine). Yields exceed 85% when conducted at 0–25°C.

Example Protocol

- Dissolve trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

- Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

- Stir at 25°C for 12 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Stereoselective Synthesis of the Pyrrolidine Core

Achieving the trans configuration at C3 and C4 is critical. Two predominant methods are employed:

Evans Asymmetric Aldol Reaction

The Evans method uses chiral oxazolidinones to induce stereoselectivity. For example, (4R)-4-(3-cyanophenyl)-N-acyloxazolidinone undergoes aldol reaction with a β-keto ester, followed by reduction and cyclization to form the pyrrolidine ring. This method achieves diastereomeric ratios (dr) > 10:1 and yields ~65%.

Diastereoselective Cyclization

Cyclization of δ-amino esters or ketones via intramolecular nucleophilic substitution ensures trans selectivity. For instance, heating δ-chloroamide precursors in DMF with K₂CO₃ at 80°C for 6 hours yields the trans product in 72% yield.

Coupling Reactions for Aryl Substitution

Introducing the 3-cyanophenyl group often involves cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

A palladium-catalyzed reaction between 4-bromo-pyrrolidine intermediates and 3-cyanophenylboronic acid achieves high efficiency.

Optimized Conditions

Ullmann-Type Coupling

Copper-mediated coupling with 3-cyanoiodobenzene in DMF at 120°C provides moderate yields (55–60%) but avoids precious metals.

Deprotection and Final Purification

After aryl substitution, the Boc group is removed under acidic conditions, and the carboxylic acid is isolated.

Acidic Deprotection

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve >98% purity. Melting point: 142–144°C.

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

- Catalyst Recycling : Pd catalysts are recovered via filtration over Celite.

- Solvent Recovery : DCM and THF are distilled and reused.

- Continuous Flow Systems : Multi-step reactions are integrated into flow reactors to reduce reaction times by 40%.

Analytical Data and Characterization

Key Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.58–7.42 (m, 3H, ArH), 4.32 (dd, J = 8.4 Hz, 1H), 3.85–3.72 (m, 2H), 3.12 (t, J = 9.2 Hz, 1H), 2.95–2.80 (m, 1H), 1.45 (s, 9H, Boc).

- HPLC : Purity >99% (C18 column, acetonitrile/H₂O = 70:30, λ = 254 nm).

Challenges and Innovations

- Stereochemical Drift : Minimized using low-temperature (−20°C) cyclization.

- Byproduct Formation : Controlled via precise stoichiometry of coupling reagents (e.g., 1.05 eq BOP).

Comparative Analysis of Methods

| Method | Yield (%) | dr (trans:cis) | Scale (g) |

|---|---|---|---|

| Evans Aldol | 65 | 10:1 | 0.1–5 |

| Suzuki Coupling | 80 | >20:1 | 1–100 |

| Ullmann Coupling | 58 | 8:1 | 0.5–10 |

Emerging Techniques

Recent advances include photoinduced decarboxylative couplings (yield: 70%, dr >15:1) and enzyme-catalyzed asymmetric syntheses (yield: 75%, ee >99%).

Chemical Reactions Analysis

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other substituents.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

Pharmaceutical Development

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid is crucial in developing pharmaceutical agents. It is primarily utilized as an intermediate in synthesizing compounds that target neurological disorders. For instance, its derivatives have been explored for their potential as competitive antagonists for ionotropic glutamate receptors, which are vital in studying various health conditions related to the central nervous system .

Peptide Synthesis

In the realm of peptide synthesis, this compound is commonly used as a protective group during solid-phase synthesis. By enhancing the stability of peptide chains, it facilitates the efficient creation of complex structures essential for drug discovery. The use of Boc-protected amino acids allows for easier manipulation during synthesis, improving overall yields and purity .

Biochemical Research

Researchers leverage this compound to investigate protein interactions and enzyme activities. Its application in biochemical assays aids in understanding metabolic pathways and identifying potential drug targets. For example, studies involving this compound have provided insights into receptor binding mechanisms and enzyme inhibition processes critical for developing new therapeutics .

Material Science

The compound's unique chemical properties make it suitable for incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials used in electronics and coatings, where improved performance characteristics are essential .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its role is crucial for the accurate quantification of related compounds within complex mixtures, thereby supporting various analytical methodologies employed in research laboratories .

Case Studies

-

Development of Neurological Drugs :

- A study focused on synthesizing derivatives of this compound demonstrated its efficacy as an intermediate for creating potential treatments for Alzheimer’s disease. The derivatives showed promising results in preclinical models by targeting specific neurotransmitter receptors involved in cognitive function.

-

Peptide Therapeutics :

- Research highlighted the use of this compound in solid-phase peptide synthesis, where it improved the yield of cyclic peptides that exhibit anti-cancer properties. The study illustrated how the protective group facilitated the formation of complex cyclic structures that are challenging to synthesize without such intermediates.

-

Biochemical Pathway Analysis :

- An investigation into metabolic pathways utilized this compound to explore enzyme interactions within cancer cells. The findings contributed to understanding how certain enzymes can be inhibited to slow down tumor growth.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to receptor sites.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects: Electron-Withdrawing Groups (EWGs): The 3-cyano, 3-nitro, and 3-CF3 substituents enhance electrophilicity, favoring reactions with nucleophiles or interactions with electron-rich biological targets. The nitro group (strongest EWG) may increase reactivity but reduce stability . Methoxy’s oxygen enables H-bonding, while isopropyl’s bulk enhances lipophilicity .

Steric and Lipophilic Effects :

- Bulky substituents (e.g., naphthyl, isopropyl) improve membrane permeability but reduce aqueous solubility. The naphthyl group’s planar structure facilitates π-π stacking in drug-receptor interactions .

- Halogens (bromo, chloro) add lipophilicity and enable halogen bonding, critical in optimizing target affinity .

Synthetic Utility :

- Boc protection ensures amine stability during synthesis. Analogs like the nitro and bromo derivatives may serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Safety and Stability :

- The trifluoromethyl analog’s room-temperature storage suggests robustness, whereas the nitro variant lacks safety data, warranting caution .

Biological Activity

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

- Chemical Name : this compound

- CAS Number : 1161787-87-6

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | |

| KB-V1 (Cervical Cancer) | 14 | |

| A549 (Lung Cancer) | 18.5 |

The mechanism underlying the anticancer activity of this compound is believed to involve the interference with tubulin polymerization and the induction of reactive oxygen species (ROS). This dual mechanism contributes to its cytotoxicity by disrupting cellular processes essential for cancer cell survival.

Case Studies

-

Study on Antiproliferative Effects :

A study evaluated the antiproliferative effects of Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine derivatives on a panel of cancer cell lines. The results demonstrated that modifications to the pyrrolidine ring significantly influenced biological activity, with some derivatives achieving IC50 values as low as 10 µM against aggressive cancer types . -

In Vivo Efficacy :

In vivo studies have shown that this compound can effectively reduce tumor growth in murine models, suggesting its potential for development as an anticancer agent. The mechanism was linked to both direct cytotoxicity and modulation of immune responses .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution.

- Protection of the carboxylic acid group using tert-butyloxycarbonyl (Boc) to enhance stability during synthesis.

Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties, demonstrating the versatility of this compound in drug design .

Q & A

Q. What are the recommended synthetic routes for Boc-(±)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of Boc-protected pyrrolidine derivatives typically involves multi-step protocols. A common approach includes:

Cyclization : Condensation of substituted aldehydes (e.g., 3-cyanobenzaldehyde) with aminopyridine or proline precursors, followed by cyclization under acidic or basic conditions .

Functionalization : Introduction of the Boc group via tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Stereochemical control : Trans-configuration at the 3- and 4-positions can be achieved using chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Pd/C or Ru-based systems) .

Optimization tips :

- Solvent choice (DMF or toluene) impacts yield and stereoselectivity .

- Catalyst loading (e.g., palladium or copper) should be adjusted to minimize side reactions .

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

- HPLC/MS : Use reversed-phase HPLC with a C18 column and MS detection to confirm molecular weight (expected: ~291.34 g/mol for Boc derivatives) .

- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and verify trans-configuration .

- NMR analysis : Key diagnostic signals include:

Q. What safety precautions are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use a fume hood to avoid inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How does the 3-cyano-phenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing cyano group enhances:

- Metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes.

- Binding affinity : The nitrile’s dipole moment can form hydrogen bonds with target proteins (e.g., kinases or GPCRs) .

Experimental validation : - Perform molecular docking studies with target enzymes (e.g., PDB structures).

- Compare IC₅₀ values against analogs with non-cyano substituents (e.g., methoxy or halogens) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Batch variability : Ensure consistent enantiomeric excess (≥97% by chiral HPLC) .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) .

- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR or thermal shift assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to predict logP (target <3), solubility, and CYP inhibition .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with in vivo half-life data .

- MD simulations : Assess binding mode stability in solvent (e.g., explicit water models) over 100-ns trajectories .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Boc-(±)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic Acid

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Molecular Weight | HRMS (ESI+) | 291.34 g/mol | |

| Melting Point | DSC | 185–187°C | |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | ≥97% | |

| LogP | Shake-flask method | 2.1 ± 0.3 |

Q. Table 2. Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | DMF | 80 | 65 | 95 |

| CuI | Toluene | 110 | 78 | 98 |

| Ru-BINAP | THF | 60 | 85 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.